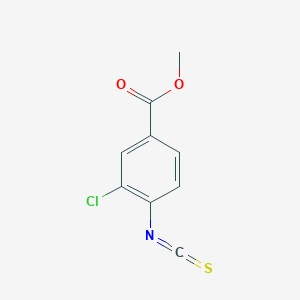

4-Methoxycarbonyl-2-chlorophenylisothiocyanate

Description

4-Methoxycarbonyl-2-chlorophenylisothiocyanate is a specialized aromatic compound featuring a phenyl ring substituted with three distinct functional groups:

- Methoxycarbonyl (COOCH₃) at position 4,

- Chlorine (Cl) at position 2,

- Isothiocyanate (NCS) at position 1.

Its molecular formula is C₉H₆ClNO₂S, with a calculated molecular weight of 227.52 g/mol. The compound combines reactivity from the isothiocyanate group, electron-withdrawing effects from chlorine, and lipophilicity from the ester moiety.

Propriétés

IUPAC Name |

methyl 3-chloro-4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABURNPHEZMYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate typically involves the reaction of 4-methoxycarbonyl-2-chlorophenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:

4-Methoxycarbonyl-2-chlorophenylamine+Thiophosgene→4-Methoxycarbonyl-2-chlorophenylisothiocyanate

Industrial Production Methods

In an industrial setting, the production of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxycarbonyl-2-chlorophenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can react with nucleophiles, such as amines, to form corresponding thiourea derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 4-Methoxycarbonyl-2-chlorophenylisothiocyanate.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to facilitate these reactions.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products

The major products formed from reactions with 4-Methoxycarbonyl-2-chlorophenylisothiocyanate include thiourea derivatives, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

4-Methoxycarbonyl-2-chlorophenylisothiocyanate has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organic compounds and intermediates.

Biology: The compound is employed in the study of enzyme inhibition and protein modification.

Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of thiourea derivatives. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the Georganics catalog () and a structurally related benzoate ester (). Key differences in substituent positions, functional groups, and molecular weights are highlighted.

4-Methoxyphenyl Isothiocyanate (GEO-02886)

- Molecular Formula: C₈H₇NOS

- Molecular Weight : 165.21 g/mol

- Substituents : Methoxy (OCH₃) at position 4, isothiocyanate (NCS) at position 1.

- Key Differences: Lacks the chlorine atom and methoxycarbonyl group present in the target compound.

2-Methoxyphenyl Isocyanate (GEO-02775)

- Molecular Formula: C₈H₇NO₂

- Molecular Weight : 149.15 g/mol

- Substituents : Methoxy (OCH₃) at position 2, isocyanate (NCO) at position 1.

- Key Differences : The isocyanate group (NCO) is less reactive toward nucleophiles compared to isothiocyanate (NCS). Additionally, the absence of chlorine and ester groups simplifies its electronic profile, making it less lipophilic than the target compound .

Methyl 4-Chloro-2-fluorobenzoate ()

- Molecular Formula : C₈H₆ClFO₂

- Molecular Weight : 188.58 g/mol

- Substituents : Chlorine at position 4, fluorine at position 2, and methoxycarbonyl (COOCH₃) at position 1.

- Key Differences : While sharing the ester group and halogen substituents, this compound lacks the isothiocyanate functionality. The presence of fluorine (electron-withdrawing) instead of isothiocyanate limits its utility in reactions requiring thiourea formation .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Functional Groups |

|---|---|---|---|---|

| 4-Methoxycarbonyl-2-chlorophenylisothiocyanate | C₉H₆ClNO₂S | 227.52 (calculated) | Cl (2), COOCH₃ (4), NCS (1) | Isothiocyanate, Ester, Chlorine |

| 4-Methoxyphenyl Isothiocyanate | C₈H₇NOS | 165.21 | OCH₃ (4), NCS (1) | Isothiocyanate, Methoxy |

| 2-Methoxyphenyl Isocyanate | C₈H₇NO₂ | 149.15 | OCH₃ (2), NCO (1) | Isocyanate, Methoxy |

| Methyl 4-Chloro-2-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | Cl (4), F (2), COOCH₃ (1) | Ester, Chlorine, Fluorine |

Reactivity and Functional Group Analysis

- Isothiocyanate vs. Isocyanate : The target compound’s NCS group reacts readily with amines to form thioureas, whereas isocyanates (NCO) form ureas. Thioureas are generally more stable under acidic conditions .

- Chlorine Substituent: The electron-withdrawing Cl at position 2 enhances electrophilic substitution reactivity at the para position (COOCH₃) compared to non-halogenated analogs.

Activité Biologique

4-Methoxycarbonyl-2-chlorophenylisothiocyanate (MCPITC) is a chemical compound that exhibits significant biological activity due to its isothiocyanate functional group. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₆ClNO₂S

- Molecular Weight : 227.67 g/mol

- IUPAC Name : Methyl 3-chloro-4-isothiocyanatobenzoate

The compound is synthesized through the reaction of 4-methoxycarbonyl-2-chlorophenylamine with thiophosgene, leading to the formation of the isothiocyanate group, which is crucial for its biological activity.

The biological activity of MCPITC is largely attributed to the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, resulting in:

- Protein Modification : MCPITC can modify enzymes and receptors, influencing their activity.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

Anticancer Properties

MCPITC has demonstrated potential anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : It can halt the cell cycle at various checkpoints, preventing proliferation.

- Reactive Oxygen Species (ROS) Generation : MCPITC promotes oxidative stress in cancer cells, leading to cell death.

A study highlighted that MCPITC effectively reduced viability in various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

Research has also shown that MCPITC possesses antimicrobial properties. It exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Enzyme Inhibition Studies

MCPITC has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs). Inhibitory assays revealed that MCPITC displays selective inhibition against certain CA isoforms, which are implicated in various physiological and pathological processes .

Study 1: Anticancer Activity

In a controlled study, MCPITC was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. Flow cytometry analyses revealed an increase in apoptotic cells correlating with increased ROS levels.

| Concentration (µM) | Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 25 | 50 | 45 |

Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial activity of MCPITC against Escherichia coli and Staphylococcus aureus showed significant inhibition zones at concentrations as low as 5 µg/mL. The compound was found to be more effective than conventional antibiotics.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.